エボリトリン

概要

説明

科学的研究の応用

Pharmacological Properties

Evolitrine exhibits a range of pharmacological activities, primarily characterized by its anti-inflammatory and analgesic effects. Below are key findings from various studies:

Anti-Inflammatory Activity

- Study Findings : Evolitrine was isolated from the ethanol extracts of Acronychia pedunculata, demonstrating significant anti-inflammatory properties in animal models. In one study, it showed a maximum inhibition of paw edema in Wistar rats at a dosage of 50 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin and acetylsalicylic acid .

- Mechanisms : The anti-inflammatory action is believed to be mediated through several mechanisms, including inhibition of nitric oxide production and antioxidant activity, as evidenced by DPPH scavenging assays .

Neuroprotective Effects

- Neurodegenerative Disorders : Evolitrine has been investigated for its neuroprotective potential against neurodegenerative diseases. It has shown promise in reducing inflammation associated with conditions like Alzheimer's and Parkinson's disease by modulating inflammatory cytokines such as TNF-α and COX-2 .

- Cell Studies : In vitro studies have demonstrated that Evolitrine can protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in treating neurodegenerative conditions .

Table of Key Studies on Evolitrine

Insights from Clinical Applications

- A study highlighted the traditional use of Acronychia pedunculata in Sri Lankan medicine for treating inflammatory conditions, validating its ethnopharmacological significance through scientific research .

- The safety profile of Evolitrine was assessed through acute toxicity studies, revealing a high safety margin at effective doses, which is crucial for its potential therapeutic application .

Future Research Directions

Given the promising results from existing studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways through which Evolitrine exerts its effects could enhance understanding and lead to novel therapeutic strategies.

- Clinical Trials : Conducting human clinical trials to evaluate efficacy and safety in treating specific conditions such as chronic inflammation and neurodegenerative diseases.

- Formulation Development : Exploring various drug formulation techniques to improve bioavailability and therapeutic outcomes.

作用機序

エボリトリンは、主に炎症経路との相互作用を通じてその効果を発揮します。 炎症反応に関与するさまざまな酵素やシグナル伝達分子の活性を調節することにより、浮腫の形成を阻害し、炎症を軽減します . 正確な分子標的と経路はまだ調査中ですが、炎症性サイトカインやその他のメディエーターの産生に影響を与えることが知られています .

類似の化合物との比較

エボリトリンは、その特定の構造的特徴と生物活性により、類似の化合物の中で独特です。類似の化合物には、以下が含まれます。

ジクタミン: 同様の抗炎症作用を持つ別のフロキノリンアルカロイド。

スキミアニン: 摂食阻害作用を持つ関連化合物。

ルタクリドン: 同様の生物活性を持つキノリンアルカロイド

生化学分析

Biochemical Properties

Evolitrine plays a crucial role in biochemical reactions, particularly in its anti-inflammatory activity. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. By inhibiting COX enzymes, Evolitrine reduces the production of pro-inflammatory mediators . Additionally, Evolitrine has been shown to interact with nitric oxide synthase (NOS), thereby modulating nitric oxide production and contributing to its anti-inflammatory effects.

Cellular Effects

Evolitrine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of inflammatory cells, such as macrophages and neutrophils, thereby reducing inflammation . Evolitrine also influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, Evolitrine modulates gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

At the molecular level, Evolitrine exerts its effects through several mechanisms. It binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins. Evolitrine also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it inhibits the activity of NOS, leading to decreased nitric oxide production. These molecular interactions collectively contribute to the anti-inflammatory and neuroprotective effects of Evolitrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Evolitrine have been studied over various time periods. Evolitrine exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that Evolitrine maintains its anti-inflammatory activity even after prolonged exposure to physiological conditions . Its efficacy may decrease over extended periods, necessitating periodic administration to sustain its therapeutic effects .

Dosage Effects in Animal Models

The effects of Evolitrine vary with different dosages in animal models. In a carrageenan-induced paw edema model, Evolitrine demonstrated dose-dependent anti-inflammatory effects, with higher doses resulting in greater inhibition of edema . At very high doses, Evolitrine may exhibit toxic effects, including gastrointestinal irritation and hepatotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Evolitrine is involved in several metabolic pathways, primarily related to its anti-inflammatory and antioxidant activities. It interacts with enzymes such as COX and NOS, modulating their activity and influencing the production of prostaglandins and nitric oxide. Additionally, Evolitrine affects metabolic flux by altering the levels of key metabolites involved in inflammation and oxidative stress. These interactions highlight the multifaceted role of Evolitrine in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, Evolitrine is transported and distributed through various mechanisms. It is absorbed efficiently and distributed to target tissues, including inflamed sites . Evolitrine interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring localized action at sites of inflammation .

Subcellular Localization

Evolitrine exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in inflammation . Additionally, Evolitrine may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic potential .

準備方法

合成経路と反応条件

エボリトリンはいくつかの方法で合成できます。一般的なアプローチの1つは、適切に置換されたアニリンとマロン酸ジエチルを縮合させた後、水素化ナトリウムで処理することです。得られたナトリウム塩を次にクロロアセチルクロリドと反応させ、テトラヒドロフラン中のトリエチルアミンで処理すると、エチル2-アニリノ-4-オキソ-4,5-ジヒドロフラン-3-カルボキシレートが得られます。 これらの中間体は、次に240°Cで熱分解してフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンが得られます . 最後のステップでは、これらの化合物にオキシ塩化リンを処理して4-クロロフロ[2,3-b]キノリン-3(2H)-オンを得て、これがエボリトリンに変換されます .

工業的生産方法

エボリトリンの工業的生産は、通常、エボディア・ルヌアンケンダーの枝などの天然源からの抽出によって行われます。 抽出プロセスには、ジクロロメタンを使用して粗抽出物を得ることが含まれ、これは次にシリカゲル上のフラッシュクロマトグラフィーにかけられてエボリトリンが分離されます .

化学反応の分析

反応の種類

エボリトリンは、次のようなさまざまな化学反応を受けます。

酸化: エボリトリンは酸化してキノリン誘導体を形成できます。

還元: 還元反応は、エボリトリンをそのジヒドロ誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなキノリン誘導体、ジヒドロ誘導体、および置換フロキノリンが含まれます .

科学的研究用途

エボリトリンは、幅広い科学的研究用途を持っています。

化学: 他のキノリン誘導体の合成における前駆体として使用されます。

生物学: 抗炎症作用と摂食阻害作用について研究されています。

医学: 炎症性疾患の治療における可能性のある用途と免疫調節剤として研究されています。

類似化合物との比較

Evolitrine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

Dictamnine: Another furoquinoline alkaloid with similar anti-inflammatory properties.

Skimmianine: A related compound with antifeedant activity.

Rutacridone: A quinoline alkaloid with comparable biological activities

Evolitrine stands out due to its higher potency and broader range of biological activities compared to these similar compounds .

生物活性

Evolitrine, a furoquinoline alkaloid derived from the plant Evodia lunu-ankenda, has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article synthesizes the findings from various studies to provide a comprehensive overview of Evolitrine's biological activity, including data tables and case studies.

Chemical Structure and Isolation

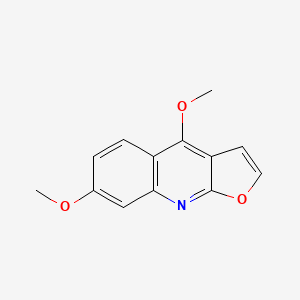

Evolitrine is chemically characterized as 4,7-dimethoxyfuro[2,3-b]quinoline. It was isolated from the dichloromethane extract of Evodia lunu-ankenda twigs through a series of chromatographic techniques. The compound has been synthesized in the laboratory to facilitate further studies on its biological properties .

Anti-Inflammatory Activity

Evolitrine exhibits notable anti-inflammatory activity, which has been demonstrated through various experimental models. The following table summarizes key findings regarding its efficacy in inhibiting inflammation:

| Compound | Dose (mg/kg) | % Inhibition of Carrageenan Edema |

|---|---|---|

| Evolitrine | 10 | 12 |

| Evolitrine | 20 | 57 |

| Evolitrine | 40 | 65 |

| Evolitrine | 60 | 78 |

| Indomethacin | 5 | 55 |

The data indicates that Evolitrine at a dose of 20 mg/kg achieves a 57% inhibition of carrageenan-induced edema, which is comparable to the effects seen with indomethacin, a standard anti-inflammatory drug .

The anti-inflammatory effects of Evolitrine are believed to be mediated through mechanisms independent of the adrenal-pituitary axis and cyclooxygenase inhibition. This suggests that Evolitrine may act through alternative pathways, potentially involving modulation of pro-inflammatory cytokines or other mediators involved in the inflammatory response .

Immunomodulatory Effects

In addition to its anti-inflammatory properties, Evolitrine has shown immunomodulatory effects. Studies indicate that it can significantly inhibit paw edema in adjuvant-induced arthritis models in rats without causing toxic symptoms or weight loss over a prolonged treatment period (21 days) . This positions Evolitrine as a promising candidate for treating chronic inflammatory conditions similar to rheumatoid arthritis.

Comparative Efficacy with Derivatives

Several derivatives of Evolitrine have been synthesized and tested for their biological activity. The following table summarizes the anti-inflammatory activities of selected derivatives at a dose of 100 mg/kg:

| Derivative | % Inhibition |

|---|---|

| 2a | Not active |

| 8b·HCl | 54 |

| 10c·HCl | 16 |

| 4a | 10 |

| 8c·2HCl | 11 |

These results highlight that while some derivatives maintain activity, others show diminished or no efficacy compared to the parent compound .

Neuroprotective Potential

Emerging research also suggests that Evolitrine may possess neuroprotective properties. Furoquinoline alkaloids, including Evolitrine, have been implicated in neuroprotection against oxidative stress and neurodegenerative diseases. Further investigations are necessary to elucidate these effects and their potential therapeutic applications .

特性

IUPAC Name |

4,7-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHMXOYRUTQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3C=COC3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200325 | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-66-0 | |

| Record name | Evolitrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinoline, 4,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evolitrine and where is it found?

A1: Evolitrine is a furoquinoline alkaloid primarily found in plants belonging to the Rutaceae family. It was first discovered in the bark and leaves of Evodia littoralis Endl. []. Other plant sources include Melicope triphylla, Medicosma subsessilis, Acronychia oligophylebia, Raputia praetermissa, Nematolepis phebalioides, Diospyros discolor, and Acronychia pedunculata [, , , , , , , ].

Q2: What is the molecular formula and weight of Evolitrine?

A2: Evolitrine has a molecular formula of C13H11NO3 and a molecular weight of 229.24 g/mol [].

Q3: What are the characteristic spectroscopic features of Evolitrine?

A3: While specific spectroscopic data is not extensively detailed in the provided abstracts, Evolitrine's structure elucidation relies on UV, IR, MS, and NMR analyses. The presence of characteristic peaks in these spectra helps confirm its identity and differentiate it from other furoquinoline alkaloids [, , ].

Q4: What is the structure of Evolitrine?

A4: Evolitrine is the 7-methoxy derivative of dictamnine. It features a furo[2,3-b]quinoline core structure with a methoxy group substituted at the 7-position [, ].

Q5: Have any synthetic routes to Evolitrine been developed?

A5: Yes, several synthetic methods for Evolitrine have been reported. Early syntheses confirmed its structure as 7-methoxydictamnine []. A new method utilizes 3-oxiranylquinoline and dimethylsulfonium methylide []. Other approaches involve condensation reactions, cyclodebenzylation, and dehydrogenation steps [].

Q6: Has the structure-activity relationship (SAR) of Evolitrine been investigated?

A6: While specific SAR studies focusing solely on Evolitrine are not detailed in the provided abstracts, research on related furoquinoline alkaloids suggests that modifications to the core structure, particularly substitutions on the quinoline and furan rings, can impact their biological activities, potency, and selectivity [].

Q7: What are the known biological activities of Evolitrine?

A7: Evolitrine has demonstrated inhibitory activity against rabbit platelet aggregation induced by arachidonic acid and collagen []. It also inhibits rat aorta tonic contraction induced by norepinephrine and potassium chloride in the presence of calcium ions []. Additionally, Evolitrine exhibits antifungal activity, although its potency is considered weak [, ].

Q8: Are there any reports on the mechanism of action of Evolitrine?

A8: Specific details about the molecular mechanism of action of Evolitrine are not extensively covered in the provided research. Further investigation is needed to elucidate how Evolitrine interacts with its targets at a molecular level and the downstream effects responsible for its observed biological activities.

Q9: Has Evolitrine been investigated for its potential in treating specific diseases?

A9: While Evolitrine exhibits interesting biological activities in vitro, further research is necessary to determine its potential therapeutic applications. Extracts and fractions containing Evolitrine from Acronychia pedunculata leaves have shown anti-inflammatory and anti-nociceptive activities in experimental models, suggesting potential applications in pain and inflammation management [, ].

Q10: What analytical methods are used to identify and quantify Evolitrine?

A10: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of Evolitrine in plant extracts []. Coupling HPLC with techniques like mass spectrometry (HPLC-MS) can further enhance identification and quantification accuracy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。